molecular formula C10H11N3O6 B13996386 2-[(2,4-Dinitrophenyl)amino]ethyl acetate CAS No. 19289-04-4

2-[(2,4-Dinitrophenyl)amino]ethyl acetate

Cat. No.: B13996386
CAS No.: 19289-04-4
M. Wt: 269.21 g/mol
InChI Key: DZWCQIALYGCKDP-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)amino]ethyl acetate is an organic compound with the molecular formula C10H11N3O6 It is known for its distinctive structure, which includes a dinitrophenyl group attached to an aminoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)amino]ethyl acetate typically involves the reaction of 2,4-dinitrophenylamine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)amino]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, ethanol

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water

Major Products Formed

    Reduction: 2-[(2,4-Diaminophenyl)amino]ethyl acetate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-[(2,4-Dinitrophenyl)amino]ethanol and acetic acid

Scientific Research Applications

2-[(2,4-Dinitrophenyl)amino]ethyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a probe for investigating biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.

    2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.

    2,4-Dinitroaniline: Employed in the synthesis of dyes and pigments.

Uniqueness

2-[(2,4-Dinitrophenyl)amino]ethyl acetate is unique due to its combination of a dinitrophenyl group with an aminoethyl acetate moiety. This structure imparts distinct chemical properties, such as the ability to undergo specific reactions and interact with biological targets, making it valuable in various research applications.

Properties

CAS No.

19289-04-4

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

2-(2,4-dinitroanilino)ethyl acetate

InChI

InChI=1S/C10H11N3O6/c1-7(14)19-5-4-11-9-3-2-8(12(15)16)6-10(9)13(17)18/h2-3,6,11H,4-5H2,1H3

InChI Key

DZWCQIALYGCKDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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